2-Ethyl-4-methylimidazole

Epoxy Curing Latent Curing Agent Pot Life

Select 2-Ethyl-4-methylimidazole (2E4MI) for applications demanding a precise balance of extended ambient work life and rapid thermal cure. Its latency advantage delivers a 23-32°C higher curing peak temperature compared to 2-methylimidazole, ensuring 38-day 1K stability and superior 120°C shear strength. Specifically engineered for large-area FRP composites, prepregs, and high-reliability electronic encapsulation where premature gelation compromises yield and thermal stress causes failure.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 931-36-2
Cat. No. B144543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methylimidazole
CAS931-36-2
Synonyms2-Ethyl-5-methyl-1H-imidazole;  2E4MZ;  4-Methyl-2-ethylimidazole;  B 2;  B 2 (curing catalyst);  Curezol 2E4MZ;  Curezol 2E4MZ2;  Dyhard MI-C;  EMI 24;  EMI 70;  Epicure EMI 24;  Imicure EMI 24;  JER Cure EMI 24;  NSC 82315;  Omicure 24EMI
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C
InChIInChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyULKLGIFJWFIQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methylimidazole (CAS 931-36-2): Technical Profile for Epoxy Curing Applications


2-Ethyl-4-methylimidazole (2E4MI) is an alkyl-substituted imidazole derivative with the formula C6H10N2 [1]. It is primarily utilized as a latent curing agent and accelerator for epoxy resin systems [2]. Its properties, such as a relatively low melting point and good solubility in common solvents and epoxy resins, make it a widely studied compound for formulating one-component systems requiring extended work life at ambient temperature and rapid curing upon thermal activation [3].

Why Simple Imidazole Analogs Cannot Replace 2-Ethyl-4-methylimidazole in Performance-Critical Epoxy Formulations


Direct substitution with other imidazoles like 2-methylimidazole (2MI) or 2-ethylimidazole (2EI) is not recommended for applications requiring a precise balance of reactivity and thermal latency. The specific alkyl substitution pattern on the 2E4MI molecule creates a unique combination of steric hindrance and electronic effects that directly influence its nucleophilicity and subsequent reactivity profile [1]. This translates into quantifiable differences in key process parameters, such as pot life and curing peak temperatures, which are critical for manufacturing efficiency and final product reliability [2].

Quantitative Differentiation: Evidence-Based Comparison of 2-Ethyl-4-methylimidazole Against In-Class Analogs


Extended Ambient Pot Life in Epoxy Formulations Compared to 2-Methylimidazole

In epoxy formulations, 2E4MI provides a significantly longer working time at ambient temperature than the more reactive 2-methylimidazole (2MI). A direct comparison in Epidian 6 epoxy resin shows that a non-complexed 2E4MI formulation extends the pot life by a factor of 30 compared to a similar formulation using non-complexed 2MI [1].

Epoxy Curing Latent Curing Agent Pot Life

Enhanced Thermal Latency Reflected in Higher Curing Peak Temperature

The thermal latency of 2E4MI is superior to that of 2MI, as indicated by a higher curing peak temperature (Tp) in differential scanning calorimetry (DSC). A study on triazine-trione modified derivatives reports that the unmodified 2E4MI (EMI) system has a Tp that is 23–32 °C higher than its 2MI analog when blended with epoxy resin, demonstrating its ability to remain stable at higher processing temperatures before curing initiates [1].

Differential Scanning Calorimetry Thermal Latency Curing Kinetics

Superior High-Temperature Adhesion Strength Relative to 2-Methylimidazole

While room-temperature adhesive strength may be comparable across different curing agents, 2E4MI imparts significantly better performance at elevated temperatures. Adhesive joints made with Cu(II)-complexed 2E4MI exhibit much higher shear strength at 120 °C compared to those made with Cu(II)-complexed 2MI [1].

Adhesive Strength Shear Strength Epoxy Adhesive

Improved Curing Efficiency in Co-Curing Systems with IPDA

When used as a co-curing agent with isophorone diamine (IPDA), 2E4MI enhances the curing process of trifunctional epoxy resins. A comparative study showed that the composite IPDA/2E4MI curing system resulted in a lower apparent activation energy for the curing reaction and achieved a higher ultimate curing degree and glass transition temperature (Tg) compared to a system cured with IPDA alone [1].

Co-Curing Curing Kinetics Activation Energy

High-Value Application Scenarios for 2-Ethyl-4-methylimidazole Based on Proven Performance Differentiation


Large-Scale Composite Manufacturing (e.g., FRP)

For the production of fiber-reinforced polymer (FRP) composites in industries like automotive and aerospace, where large lay-up times are required before consolidation and curing, the extended pot life of 2E4MI formulations is a critical process advantage [1]. It minimizes premature gelation and ensures consistent part quality across large surface areas, directly addressing a key bottleneck in high-volume manufacturing.

Formulation of One-Component (1K) Epoxy Adhesives and Prepregs

The quantifiably higher thermal latency (e.g., 23-32°C higher Tp) of 2E4MI compared to analogs like 2MI makes it an ideal latent hardener for 1K systems [2]. This property ensures the formulation remains stable during prolonged storage at room temperature (e.g., 38-day stability) but cures rapidly and completely when exposed to a designated higher temperature cycle [3]. This is essential for reliable prepregs and ready-to-use adhesives.

Electronic Encapsulation Requiring High-Temperature Stability

In electronic encapsulation, materials must withstand high operating temperatures without degrading or losing adhesion. The evidence showing that 2E4MI imparts better high-temperature (120 °C) shear strength compared to 2MI supports its selection in this field [4]. This ensures long-term reliability of encapsulated components in power electronics, sensors, and other devices subjected to thermal stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-4-methylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.